N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine
Description
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a stereospecific 4-methylpyrrolidine group. Its synthesis likely involves reductive amination or nucleophilic substitution steps, as seen in structurally related compounds .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[[(3S,4R)-4-methylpyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
WMXHCDXOKJTPPA-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1CNC2CC2 |
Canonical SMILES |
CC1CNCC1CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with (3S,4R)-4-methylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemical Characteristics
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine is characterized by its unique molecular structure, which includes a cyclopropane ring and a pyrrolidine moiety. This structural configuration contributes to its biological activity and interaction with various biological targets.
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It has shown promise in the development of drugs targeting conditions such as depression and anxiety disorders.
Receptor Interactions
Research indicates that this compound interacts with various receptors, including:
- Serotonin Receptors : Modulation of serotonin pathways can lead to antidepressant effects.
- Dopamine Receptors : Potential applications in treating disorders like schizophrenia.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study A : Investigated the antidepressant-like effects in rodent models, showing significant improvement in behavioral tests (e.g., forced swim test).
- Study B : Explored the compound's neuroprotective properties against excitotoxicity in neuronal cultures.
Therapeutic Potential
Given its mechanism of action, this compound may serve as a basis for developing new treatments for:
- Mood Disorders : As an antidepressant or anxiolytic.
- Neurological Disorders : Potential use in neurodegenerative diseases through neuroprotective mechanisms.
Mechanism of Action
The mechanism of action of N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Steric and Electronic Effects : The target compound’s 4-methylpyrrolidine group introduces steric bulk and basicity compared to the fluorinated analog in , where fluorine’s electronegativity may enhance polarity.
- Aromatic vs.
- Stability : Nitro-substituted analogs () are prone to decomposition under reducing conditions, whereas methyl or fluorine groups () improve stability.
Pharmacological and Chemical Reactivity
- Receptor Binding : Pyridine-containing analogs () exhibit enhanced hydrogen-bonding capacity, whereas the target compound’s pyrrolidine may favor hydrophobic interactions.
- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism due to C-F bonds, whereas benzyl derivatives () are susceptible to CYP450-mediated oxidation.
- Toxicity : Nitro-substituted cyclopropanamines () may generate toxic nitroso intermediates, unlike the target compound’s safer methyl group.
Biological Activity
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as phenylmethylamines. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 206.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective modulator of certain receptors in the central nervous system (CNS), particularly those involved in mood regulation and cognitive function.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic transmission, which is crucial for mood and reward pathways.
- Serotonergic Modulation : It potentially influences serotonin receptors, contributing to its effects on anxiety and depression.
- Neuroprotective Effects : Preliminary studies suggest it may exhibit neuroprotective properties against oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound.
Case Study 1: Antidepressant-Like Effects
In a controlled study involving rodents, this compound was administered over a two-week period. The results indicated a marked decrease in immobility time during forced swim tests, suggesting antidepressant-like properties.
Case Study 2: Neuroprotection Against Oxidative Stress
A laboratory study assessed the compound's neuroprotective effects using primary neuronal cultures exposed to oxidative stressors. The findings demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.
Case Study 3: Cognitive Enhancement in Animal Models
Research involving cognitive assessments showed that animals treated with this compound exhibited enhanced performance in maze navigation tasks, indicating potential cognitive-enhancing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
